molecular formula C19H18FN3O B5504454 N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

Cat. No. B5504454
M. Wt: 323.4 g/mol
InChI Key: CSOPRIVKPUHAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those structurally related to N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide, often involves complex reactions that incorporate fluoro and ethyl groups into the quinoline core. For example, the synthesis of 1-substituted quinolone derivatives demonstrates a methodology that might be applicable to the synthesis of the target compound, focusing on antibacterial activity and DNA-gyrase inhibition as key factors in the evaluation of synthetic derivatives (Domagala et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds like N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is characterized by the presence of a quinoline core modified with various functional groups that influence the compound's chemical behavior and interaction with biological targets. The arrangement of these functional groups and the compound's overall conformation are critical for its activity, as seen in studies of similar compounds where the molecular modeling and conformational analyses were conducted to understand their activity profile (Domagala et al., 1988).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation, cyclization, and N-alkylation, to produce compounds with enhanced biological activities. The chemical reactions involved in synthesizing these derivatives are crucial for introducing functional groups that contribute to the compound's antibacterial and inhibitory properties against specific targets, such as DNA gyrase (Domagala et al., 1988).

Scientific Research Applications

Chemical Sensing and Monitoring

A study by Park et al. (2015) highlighted the development of a highly selective "turn-on" fluorescence type chemosensor for Zn2+ ions, incorporating quinoline as the fluorophore and pyridin-2-ylmethylamine as the binding site. This chemosensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, with applications in detecting and quantifying Zn2+ in living cells and water samples, supported by theoretical calculations for the sensing mechanism (Park et al., 2015).

Inhibition of ATM Kinase

Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds showed potent and highly selective ATM inhibition with suitable ADME properties for oral administration, indicating potential utility in probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).

Anion Sensing in Water

Dorazco-González et al. (2014) synthesized dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide and explored their capabilities as fluorescent anion sensors in water. These compounds exhibited efficient fluorescence quenching by various anions, demonstrating the potential for efficient binding and sensing of anions in aqueous environments, attributed to the high acidity and preorganized rigid structure of the receptors (Dorazco‐González et al., 2014).

Synthesis of Novel Compounds

Yang et al. (2017) reported the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds. These structures, containing multiple nitrogen atoms capable of forming coordinate bonds with metal ions, are explored for their potential in targeted delivery of nitric oxide to biological sites, such as tumors, upon irradiation with long-wavelength light (Yang et al., 2017).

TLR2 Agonistic Activity

Hu et al. (2018) identified dihydropyridine-quinolone carboxamides with Toll-like receptor 2 (TLR2) agonistic activity. These compounds induced chemokines and cytokines in a TLR2-dependent manner, offering new leads for the development of vaccine adjuvants (Hu et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-3-13-7-9-15(21-11-13)12-23(2)19(24)17-10-8-14-5-4-6-16(20)18(14)22-17/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOPRIVKPUHAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.